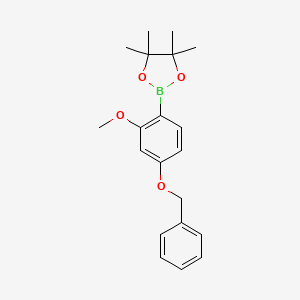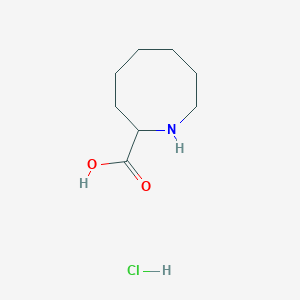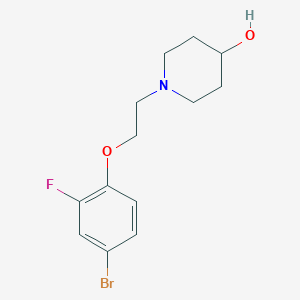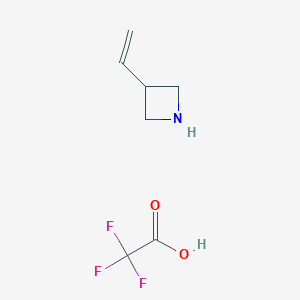
4-((2-Bromo-4,5-difluorophenyl)sulfonyl)morpholine
Overview
Description
“4-((2-Bromo-4,5-difluorophenyl)sulfonyl)morpholine” is a chemical compound with the molecular formula C10H10BrF2NO3S and a molecular weight of 342.16 g/mol . It is not intended for human or veterinary use and is used for research purposes.
Molecular Structure Analysis
The molecular structure of “4-((2-Bromo-4,5-difluorophenyl)sulfonyl)morpholine” consists of a morpholine ring sulfonylated at the 4-position with a 2-bromo-4,5-difluorophenyl group .Scientific Research Applications
Chemical Synthesis and Reactions
- Innovative Reaction Pathways : Research by Luo et al. (2015) highlighted an unexpected reaction involving 2-alkynylaryldiazonium tetrafluoroborate and sulfur dioxide, facilitated by morpholine derivatives. This reaction, catalyzed by copper(i) bromide, results in the formation of benzo[b]thiophene 1,1-dioxides, showcasing the compound's role in novel synthetic pathways (Luo et al., 2015).
Biological Applications
- Antimicrobial Activities : Oliveira et al. (2015) explored the antimicrobial potential of 4-(Phenylsulfonyl) morpholine derivatives against various pathogens, including Staphylococcus aureus and Escherichia coli. Their findings suggest these compounds can significantly modulate antibiotic activity, highlighting their potential in addressing multidrug resistance (Oliveira et al., 2015).
Advanced Materials and Applications
- Electrochemical Applications : Morandi et al. (2015) introduced novel morpholinium-functionalized anion-exchange blend membranes, emphasizing the compound's utility in creating more stable and efficient polymer electrolytes for use in alkaline fuel cells. This study underscores the compound's relevance in enhancing the performance and stability of electrochemical devices (Morandi et al., 2015).
Organic Synthesis Techniques
- Swern Oxidation Enhancements : Ye et al. (2016) developed a sulfoxide derivative that, when combined with bis(trichloromethyl)carbonate, significantly improved the efficiency of Swern oxidation under mild conditions. This advancement in organic synthesis techniques demonstrates the compound's role in facilitating more efficient and less harsh chemical transformations (Ye et al., 2016).
Safety And Hazards
properties
IUPAC Name |
4-(2-bromo-4,5-difluorophenyl)sulfonylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF2NO3S/c11-7-5-8(12)9(13)6-10(7)18(15,16)14-1-3-17-4-2-14/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMXZCJMKTSRECR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=C(C(=C2)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF2NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2-Bromo-4,5-difluorophenyl)sulfonyl)morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



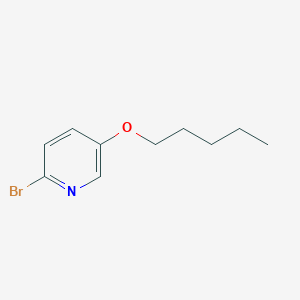
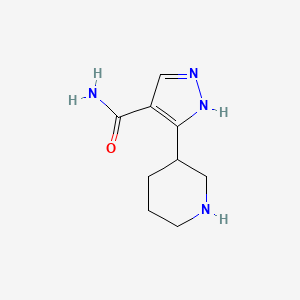

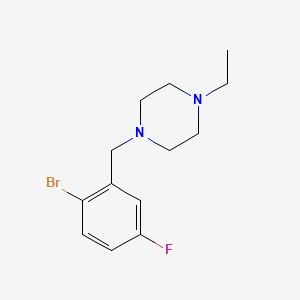
![[5-(Benzyloxy)-6-methoxypyridin-2-yl]methanamine](/img/structure/B1529010.png)
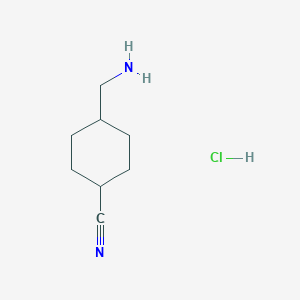
![Tert-butyl 2-benzyl-10-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B1529014.png)
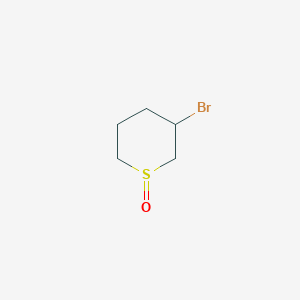
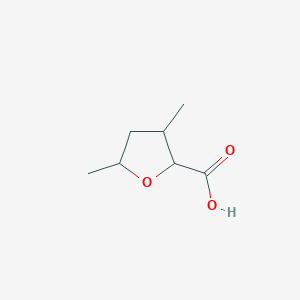
![Tert-butyl 6-methyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B1529018.png)
